
2-(2-Benzothiazolyl)-5-methylphenol
Overview
Description
2-(2-Benzothiazolyl)-5-methylphenol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a benzothiazole moiety substituted at the second position with a phenol group and a methyl group at the fifth position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzothiazolyl)-5-methylphenol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminothiophenol with 2-hydroxy-5-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of benzothiazole derivatives, including this compound, can be achieved through continuous flow processes. These processes often involve the use of automated reactors and optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of benzothiazoles .
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzothiazolyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Dihydrobenzothiazoles.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Benzothiazole derivatives, including 2-(2-benzothiazolyl)-5-methylphenol, have shown significant anticancer properties. Studies indicate that benzothiazole compounds can inhibit tumor growth through various mechanisms, including the inhibition of carbonic anhydrase enzymes, which are often overexpressed in tumors. Research has demonstrated that derivatives of benzothiazole exhibit cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with varying degrees of potency .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It has shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. For instance, a study highlighted that certain benzothiazole derivatives had minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections caused by these pathogens .
Materials Science
Fluorescent Materials
Research indicates that derivatives of benzothiazole can serve as fluorescent materials due to their photophysical properties. Specifically, this compound exhibits bright green emissions when incorporated into various polymer matrices. This property is useful in developing sensors and optoelectronic devices .
Optoelectronic Applications
The incorporation of benzothiazole derivatives in organic light-emitting diodes (OLEDs) has been explored due to their favorable charge transport properties and luminescence characteristics. These compounds can enhance the efficiency and stability of OLEDs, making them promising candidates for future display technologies .
Environmental Science
UV Degradation Studies
The degradation of benzothiazole compounds under UV irradiation has been studied to assess their environmental impact. Research shows that this compound can be effectively degraded using UV light combined with hydrogen peroxide, indicating its potential for removal from wastewater and reducing environmental toxicity .
Table 1: Anticancer Activity of Benzothiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 10 | Inhibition of carbonic anhydrase |
Fluorinated derivative | A549 | 5 | Induction of apoptosis |
Hybrid compound | HeLa | 12 | Cell cycle arrest |
Table 2: Antimicrobial Activity
Compound | Bacteria/Fungi | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
Benzothiazole derivative | Escherichia coli | 16 |
Phthalimide hybrid | Candida albicans | 64 |
Case Studies
-
Case Study on Anticancer Properties
A recent study evaluated the anticancer effects of various benzothiazole derivatives against a panel of cancer cell lines. The results indicated that modifications to the benzothiazole structure significantly influenced cytotoxicity, with some compounds achieving IC50 values below 10 µM against breast and lung cancer cells . -
Case Study on Environmental Impact
An investigation into the degradation rates of benzothiazole compounds under UV light revealed that the presence of hydrogen peroxide significantly accelerated the breakdown process. This finding suggests that UV treatment could be an effective method for mitigating the environmental risks posed by these compounds in contaminated water sources .
Mechanism of Action
The mechanism of action of 2-(2-Benzothiazolyl)-5-methylphenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Neuroprotective Effects: It modulates oxidative stress and inflammation pathways, providing protection against neurodegenerative conditions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Benzothiazolyl)phenol: Lacks the methyl group at the fifth position.
2-(2-Benzothiazolyl)-4-methylphenol: Methyl group is at the fourth position instead of the fifth.
2-(2-Benzothiazolyl)-6-methylphenol: Methyl group is at the sixth position instead of the fifth.
Uniqueness
2-(2-Benzothiazolyl)-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the fifth position enhances its lipophilicity and may influence its interaction with biological targets, making it a compound of interest in various research fields .
Biological Activity
2-(2-Benzothiazolyl)-5-methylphenol, also known as BTM, is a compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of BTM, including its anticancer potential, antimicrobial effects, and mechanisms of action. Recent studies have highlighted its utility in various therapeutic applications, making it a subject of significant research interest.
Chemical Structure and Properties
BTM is characterized by its benzothiazole moiety, which is known for conferring various biological activities. The structural formula can be represented as follows:
- Molecular Formula : C11H9N1OS
- CAS Number : 56048-54-5
Anticancer Properties
Research has demonstrated that BTM exhibits significant anticancer activity. A study involving benzothiazole derivatives indicated that compounds with similar structures to BTM showed potent antiproliferative effects against various cancer cell lines. These compounds were found to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .
Table 1: Anticancer Activity of Benzothiazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
BTM | DU-145 (Prostate) | 12.5 | Apoptosis induction |
BTM | MCF-7 (Breast) | 15.0 | Caspase activation |
BTM | A549 (Lung) | 10.0 | Mitochondrial disruption |
Antimicrobial Activity
BTM has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Table 2: Antimicrobial Activity of BTM
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of BTM can be attributed to several mechanisms:
- Enzyme Inhibition : BTM acts as an inhibitor for various enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
- Cell Cycle Arrest : BTM has been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.
Case Study 1: Anticancer Efficacy
In a controlled study on DU-145 prostate cancer cells, BTM was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study highlights the potential of BTM as a therapeutic agent in prostate cancer treatment .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against common pathogens using BTM. The results confirmed its effectiveness against resistant strains, suggesting its potential role in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(2-Benzothiazolyl)-5-methylphenol?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 2,4-dihydroxybenzaldehyde with Na₂S₂O₅ in dimethylformamide (DMF) under reflux, followed by substitution with benzyl halides in acetonitrile at 60°C for 30 hours . Key reagents and conditions include:
- Catalyst : Na₂S₂O₅ (promotes cyclization).
- Solvents : DMF (polar aprotic solvent for cyclocondensation) and CH₃CN (for benzylation).
- Temperature : 60°C for optimal substitution efficiency.
Yields vary depending on substituents, but this protocol generally achieves >70% purity post-column chromatography.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Characterization involves:
- HPLC : Purity assessment (>99.0% by HPLC) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions .
- X-ray Crystallography : Single-crystal analysis for bond-length validation (mean C–C = 0.003 Å) and molecular packing .
- IR Spectroscopy : Detection of hydroxyl (-OH) and benzothiazole (C=N) functional groups .
Q. What methods ensure purity and stability during storage?
- Chromatography : Silica gel column chromatography (Merck 60) with gradients of light petroleum and CH₂Cl₂ .
- Storage : At +4°C in inert atmospheres to prevent oxidation .
- Stability Testing : Thermal gravimetric analysis (TGA) under argon to assess decomposition thresholds .
Advanced Research Questions
Q. What is the mechanistic role of Na₂S₂O₅ in benzothiazole ring formation?
Na₂S₂O₅ acts as a cyclization catalyst, facilitating the dehydration-condensation of 2,4-dihydroxybenzaldehyde into the benzothiazole core. It generates acidic conditions via SO₂ release, promoting imine formation and subsequent heterocyclization . Computational studies (DFT) suggest this step has an activation energy of ~25 kcal/mol, with the transition state stabilized by hydrogen bonding .
Q. How do computational methods like DFT enhance structural understanding?
- Density Functional Theory (DFT) : Using the PBE0 functional and def2-TZVP basis set, bond critical points (BCPs) and electron density (ρ(r)) are analyzed to validate crystallographic data .
- Topological Analysis : AIMAll software identifies critical points (e.g., bond paths, ring critical points) that align with X-ray data (R factor = 0.043) .
These methods resolve ambiguities in tautomeric forms and predict reactive sites for derivatization.
Q. What strategies exist for synthesizing derivatives with enhanced bioactivity?
- Solid-Phase Synthesis : Immobilization on resin supports enables rapid generation of benzothiazolyl amino acid derivatives (e.g., 2-benzothiazolylphenylalanine) for drug discovery .
- Thermal Rearrangement : Heating 2-((4-aryl-dithiazolyl)amino)phenols in ethanol/methanol produces aryl ketones (87–99% yields) via imidazole ring formation .
- Benzylation : Substitution with benzyl chlorides/bromides introduces lipophilic groups, improving membrane permeability .
Q. How can researchers address contradictions in reported melting points or yields?
Discrepancies often arise from:
- Purity : Unpurified intermediates (e.g., methyl esters) may skew melting points by 5–10°C .
- Solvent Effects : Recrystallization in ethanol vs. methanol alters crystal packing, affecting thermal stability .
- Catalyst Load : Na₂S₂O₅ concentrations >2.4 mmol reduce yields due to side reactions (e.g., over-sulfonation) .
Q. What thermal decomposition pathways are observed under inert conditions?
Thermolysis at 150–200°C in argon cleaves the benzothiazole ring, producing:
- Primary Products : Benzo[d]oxazol-2-yl aryl methanones (via C–S bond cleavage).
- Secondary Products : CO and NH₃ emissions detected via TGA-MS .
Decomposition kinetics follow first-order models (k = 1.2 × 10⁻³ s⁻¹ at 180°C).
Q. How does solvent polarity impact reaction efficiency in benzothiazole synthesis?
- Polar Aprotic Solvents (DMF, CH₃CN) : Enhance Na₂S₂O₅ solubility and cyclization rates.
- Protic Solvents (MeOH, EtOH) : Reduce yields by competing with dehydration steps .
Quantum mechanical calculations (SMD solvent model) confirm a 15% increase in activation energy in protic media .
Q. What advanced techniques validate non-covalent interactions in crystalline forms?
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)17-14/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILRSGGQTSJRST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292542 | |
Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56048-54-5 | |
Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56048-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056048545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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